N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-4-(trifluoromethyl)benzene-1-sulfonamide
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Overview
Description
N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-4-(trifluoromethyl)benzene-1-sulfonamide is a complex organic compound with the molecular formula C17H23F3N2O3S2 and a molecular weight of 424.5
Preparation Methods
Synthetic Routes and Reaction Conditions
Chemical Reactions Analysis
Types of Reactions
N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-4-(trifluoromethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to amines under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, vary depending on the specific reaction being performed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving sulfonamides and thiomorpholine derivatives.
Medicine: Potential use in drug discovery and development due to its unique structural features.
Industry: Possible applications in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-4-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The thiomorpholine ring and sulfonamide group are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
- N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide
Uniqueness
N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-4-(trifluoromethyl)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity compared to similar compounds.
Properties
IUPAC Name |
N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-4-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3N2O3S2/c18-17(19,20)14-1-3-15(4-2-14)27(23,24)21-13-16(5-9-25-10-6-16)22-7-11-26-12-8-22/h1-4,21H,5-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZPRYCJLXKMMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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